Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)-
CAS No.: 180272-44-0
Cat. No.: VC16254422
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180272-44-0 |
|---|---|
| Molecular Formula | C13H13NS |
| Molecular Weight | 215.32 g/mol |
| IUPAC Name | 1-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C13H13NS/c1-2-4-12-10(3-1)5-7-14-13(12)11-6-8-15-9-11/h1-4,6,8-9,13-14H,5,7H2 |
| Standard InChI Key | MITPAGSWQGXPBC-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C2=CC=CC=C21)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline. Its molecular formula is C₁₂H₁₁NS, derived from the fusion of a tetrahydroisoquinoline backbone (C₉H₁₁N) with a thiophene ring (C₄H₄S). The molecular weight is 201.29 g/mol, calculated using atomic masses from the periodic table .
Structural Analogs and Comparative Analysis
Structurally, this compound belongs to the 1-substituted tetrahydroisoquinoline family, closely related to derivatives such as:
A key distinction lies in the 3-thienyl substituent, which introduces electronic and steric effects distinct from 2-thienyl or alkyl-substituted analogs. The thiophene ring’s aromaticity and sulfur atom may influence intermolecular interactions, solubility, and biological activity .
Table 1: Comparative Structural Data of Tetrahydroisoquinoline Derivatives
Synthesis and Chemical Reactivity
Biomimetic and Conventional Synthetic Routes
The synthesis of 1-substituted tetrahydroisoquinolines typically employs Pictet–Spengler or Bischler–Napieralski cyclization strategies. For example:
-
Pictet–Spengler Reaction: Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions .
-
Bischler–Napieralski Reaction: Cyclodehydration of β-arylethylamides using phosphoryl chloride or similar reagents .
For 1-(3-thienyl) derivatives, a plausible route involves reacting 3-thiophenecarboxaldehyde with a tetrahydroisoquinoline precursor. A 2025 study on analogous compounds reported yields of 60–75% using trifluoroacetic acid as a catalyst .
Key Reaction Parameters
-
Solvents: Dichloromethane or tetrahydrofuran (THF) for solubility .
-
Catalysts: Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .
Physicochemical Properties
Predicted Physical Constants
While experimental data for 1-(3-thienyl)-1,2,3,4-tetrahydroisoquinoline remain scarce, properties can be extrapolated from analogs:
-
Boiling Point: ~230–240°C (similar to 1,2,3,4-tetrahydroisoquinoline ).
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF); limited water solubility (<1 g/L) .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks at 3050 cm⁻¹ (C–H aromatic), 1600 cm⁻¹ (C=C), and 700 cm⁻¹ (C–S) .
-
NMR: ¹H NMR would show resonances for the thiophene protons (δ 6.8–7.2 ppm) and tetrahydroisoquinoline methylenes (δ 2.5–3.5 ppm) .
Applications in Drug Discovery and Material Science
Antitubercular Agents
The compound’s potential to disrupt cell wall biosynthesis positions it as a candidate for multidrug-resistant TB therapy. Hybrid derivatives combining thienyl and methoxy groups show synergistic effects .
Organic Electronics
Thiophene-containing compounds are prized in organic semiconductors due to their charge transport properties. The conjugated system in 1-(3-thienyl)-tetrahydroisoquinoline could serve as a building block for conductive polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume